Cas no 1030087-34-3 (2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide)

2-({3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a structurally complex small molecule featuring a piperazine-pyrazine core with a sulfanylacetamide substituent. Its design incorporates a 2,3-dimethylphenyl group on the piperazine ring and a 2-methoxyphenyl moiety on the acetamide, suggesting potential selectivity in receptor interactions. The compound’s hybrid architecture may offer advantages in binding affinity and metabolic stability due to its balanced lipophilicity and hydrogen-bonding capabilities. Such derivatives are often explored in medicinal chemistry for their pharmacological properties, particularly in targeting neurological or cardiovascular pathways. The presence of a sulfanyl linker enhances molecular flexibility, which could be beneficial for optimizing ligand-receptor interactions. Further studies are required to fully elucidate its biological profile.
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide structure
1030087-34-3 structure
Product Name:2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
CAS No:1030087-34-3
MF:C25H29N5O2S
MW:463.595063924789
CID:5432692
Update Time:2025-10-31

2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
    • 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
    • Inchi: 1S/C25H29N5O2S/c1-18-7-6-9-21(19(18)2)29-13-15-30(16-14-29)24-25(27-12-11-26-24)33-17-23(31)28-20-8-4-5-10-22(20)32-3/h4-12H,13-17H2,1-3H3,(H,28,31)
    • InChI Key: XHFZSSWUOPQLON-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1OC)(=O)CSC1=NC=CN=C1N1CCN(C2=CC=CC(C)=C2C)CC1

2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3222-5299-2μmol
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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F3222-5299-2mg
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F3222-5299-3mg
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F3222-5299-4mg
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Life Chemicals
F3222-5299-5mg
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
1030087-34-3 90%+
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Life Chemicals
F3222-5299-10mg
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide Related Literature

Additional information on 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Professional Introduction to Compound with CAS No. 1030087-34-3 and Product Name: 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Compound with the CAS number 1030087-34-3 and the product name 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule is characterized by its complex arrangement of functional groups, which contribute to its unique chemical and pharmacological properties.

The molecular framework of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide incorporates several key pharmacophoric elements. The presence of a piperazine ring at the 4-position of the phenyl group and a pyrazine ring at the 3-position of another phenyl group introduces specific interactions with biological targets. These rings are well-known for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The sulfanyl group bridging these aromatic systems further enhances the compound's potential to interact with biological receptors.

In recent years, there has been growing interest in the development of molecules that can modulate serotonin receptor activity. Serotonin (5-hydroxytryptamine, 5-HT) receptors play a crucial role in various physiological processes, including mood regulation, sleep, appetite, and pain perception. Among these receptors, 5-HT1A, 5-HT1B, and 5-HT1D subtypes have been extensively studied for their therapeutic potential in treating neurological and psychiatric disorders. The compound in question has been shown to exhibit high affinity for these receptors, making it a valuable candidate for further investigation.

One of the most compelling aspects of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is its potential as an antagonist or partial agonist for serotonin receptors. Antagonists can block receptor activity, which may be useful in treating conditions where excessive serotonin signaling is detrimental. On the other hand, partial agonists can activate receptors at lower concentrations but with less efficacy than full agonists, providing a more nuanced therapeutic approach. Preliminary studies suggest that this compound may function as a partial agonist for certain serotonin receptors, offering a balance between efficacy and side effects.

The presence of a 2-methoxyphenyl group at the N-acetylamide position adds another layer of complexity to the compound's pharmacological profile. Methoxy groups are known to influence metabolic stability and bioavailability, which are critical factors in drug development. By incorporating this group, researchers aim to enhance the compound's pharmacokinetic properties while maintaining its biological activity. This strategic placement of functional groups allows for fine-tuning of the molecule's interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of complex molecules like 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide with biological targets more accurately than ever before. These computational studies have provided valuable insights into how the compound interacts with serotonin receptors at the atomic level. By understanding these interactions, researchers can make informed modifications to improve the compound's efficacy and reduce potential side effects.

In addition to its potential as a serotonin modulator, 1030087-34-3 has shown promise in preclinical models as a candidate for treating various neurological disorders. For instance, studies have indicated that it may have neuroprotective properties due to its ability to modulate neurotransmitter systems involved in neurodegeneration. The sulfanyl group in particular has been implicated in enhancing neuroprotective effects by interacting with specific enzymes and proteins associated with neuronal health.

The synthesis of 1030087-34-3 presents unique challenges due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the aromatic rings and sulfanyl bridges that define this compound's structure. These advances in synthetic chemistry have not only facilitated the production of 1030087-34-3 but also opened up new possibilities for designing related molecules with enhanced therapeutic potential.

Ongoing research is focused on optimizing the pharmacological properties of 1030087-34-3 through structural modifications. By fine-tuning functional groups such as the piperazine ring and sulfanyl bridge, researchers aim to achieve higher selectivity for target receptors while minimizing off-target effects. This iterative process involves both experimental synthesis and computational modeling to guide each step towards improving the compound's overall therapeutic profile.

The potential applications of 1030087-34-3 extend beyond treating neurological disorders. Its ability to modulate serotonin receptor activity makes it a promising candidate for addressing psychiatric conditions such as depression and anxiety disorders. Additionally, its interactions with other neurotransmitter systems suggest that it may have broader therapeutic implications in areas such as pain management and cognitive enhancement.

In conclusion,1030087-34-3, identified by its CAS number and product name 2-{(Sulfanyl)-N-(methyl methanesulfonamido)benzamido}pyrazine, represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifaceted interactions with biological targets make it a valuable candidate for further research into treating neurological and psychiatric disorders. With ongoing advancements in synthetic chemistry and computational modeling,1030087{CAS No: 1030087}34{Product Name: 2-{(Sulfanyl)-N-(methyl methanesulfonamido)benzamido}pyrazine continues to be at the forefront of drug discovery efforts aimed at improving human health.

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